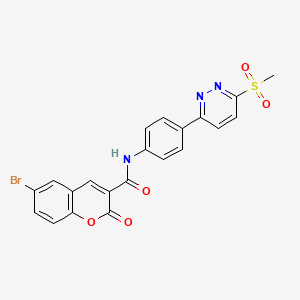

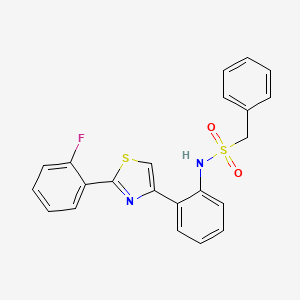

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

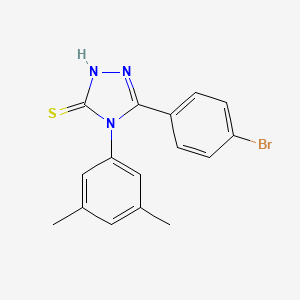

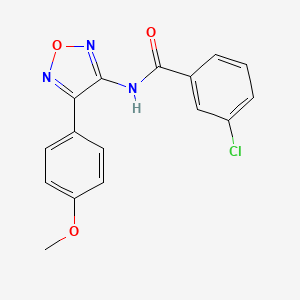

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with the molecular formula C20H14FN3O2S2 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .

Molecular Structure Analysis

The thiazole ring in the molecule contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

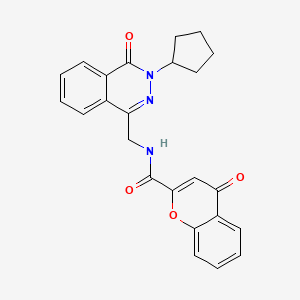

Photophysical Properties and Sensor Development

One study delves into the excited-state intramolecular proton transfer (ESIPT) in derivatives of 2-(2'-arylsulfonamidophenyl)benzimidazole, a class related to the compound . These derivatives show significant potential for designing pH or metal-cation sensors for biological applications due to their strong Stokes-shifted fluorescence emission, which is influenced by substituent effects on the fluorophore pi-system (Henary et al., 2007).

Synthetic Applications

Another research focused on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, demonstrating the synthetic versatility of sulfinate salts in organic synthesis. This process is valuable for introducing fluoroalkyl groups into molecules, which is critical for developing pharmaceuticals and agrochemicals (He et al., 2015).

Biological and Pharmacological Research

The compound has also been studied in the context of biological activities , especially focusing on derivatives of the 1,3,4-thiadiazole class. These studies have explored the antimicrobial and antiproliferative activities of such derivatives, highlighting their potential as therapeutic agents (Darwish et al., 2014).

Fluorescence Probes for Thiophenols

Research on the detection of thiophenols has led to the development of a reaction-based fluorescence signaling probe using a derivative of 2-(2-aminophenyl)benzothiazole. This probe offers a selective and sensitive method for detecting thiophenols, which are industrially significant but toxic chemical species (Choi et al., 2017).

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBLLQCCGVACEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)

![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)

![2,2-Difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2892443.png)